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Compound of Interest

Compound Name: 5-Bromosalicylamide

Cat. No.: B1265511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromosalicylamide (C7HsBrNO:2), a halogenated salicylamide with potential applications in
medicinal chemistry. This document compiles available spectroscopic information for Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting the data
in a structured format for easy reference and comparison. Detailed experimental protocols
derived from standard laboratory practices are also included to assist in the acquisition of
similar data.

Molecular Structure and Spectroscopic Overview

5-Bromosalicylamide is a derivative of salicylic acid, characterized by a bromine atom at the
C5 position of the benzene ring and an amide functional group. This substitution pattern
significantly influences its spectroscopic properties. The following sections detail the expected
and reported data for *H NMR, 3C NMR, IR, and MS analyses.

Spectroscopic Data of 5-Bromosalicylamide

The following tables summarize the available and expected spectroscopic data for 5-
Bromosalicylamide.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent and frequency not specified in available data.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11-13 Singlet (broad) 1H Ar-OH
~7.5-8.0 Multiplet 2H -NH:z
~7.8 Doublet 1H H-6
~7.5 Doublet of Doublets 1H H-4
~7.0 Doublet 1H H-3

Note: The chemical shifts for the aromatic protons (H-3, H-4, H-6) and their coupling constants
are highly dependent on the solvent used. The values presented are estimates based on the
electronic environment of the protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent and frequency not specified in available data.

Chemical Shift (8) ppm Assignment
~170 C=0 (Amide)
~158 C-2 (C-OH)
~138 C-4

~134 C-6

~121 C-5 (C-Br)
~119 C-3

~115 C-1

Note: These are predicted chemical shifts based on the structure of 5-Bromosalicylamide.

IR (Infrared) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1265511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Frequency (cm™?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)
3350-3150 Medium N-H stretch (amide)
~1660 Strong C=0 stretch (amide 1)
~1600 Medium N-H bend (amide II)
~1480, 1450 Medium C=C stretch (aromatic)
~1250 Medium C-O stretch (phenolic)
820 Strong C-H bend (out-of-plane,
aromatic)
~600 Medium C-Br stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

MS (Mass Spectrometry) Data

m/z Relative Intensity Assignment

217 ~50% [M+H]* (31Br isotope)

215 ~50% [M+H]* (7°Br isotope)

216 ~50% [M]* (B1Br isotope)

214 ~50% [M]* (7°Br isotope)[1]

199 Variable [M-NHz]* (31Br isotope)
197 Variable [M-NHz]* (7°Br isotope)
171 Variable [M-CONHZ2]* (®1Br isotope)
169 Variable [M-CONHz2]* (7°Br isotope)
119 Variable [M-Br-COJ*

92 Variable [CeH4O]*

77 Variable [CeHs]*
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Note: The presence of bromine results in characteristic isotopic peaks ("°Br and 8!Br in ~1:1
ratio) for bromine-containing fragments.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromosalicylamide in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

¢ Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR):
o Place a small amount of the solid sample directly on the ATR crystal.

o Apply pressure to ensure good contact.
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o Sample Preparation (KBr Pellet):

o Grind a small amount of the sample with dry KBr powder.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Acquisition:

o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty instrument (or KBr pellet) and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via a suitable ionization method such as
Electrospray lonization (ESI) or Electron Impact (El). For ESI, dissolve the sample in a
suitable solvent (e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or single quadrupole).
o Data Acquisition:
o Acquire the mass spectrum in positive or negative ion mode.

o For ESI, typical conditions might include a capillary voltage of 3-4 kV and a source
temperature of 100-150 °C.

o For El, a standard electron energy of 70 eV is typically used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 5-Bromosalicylamide.

Spectroscopic analysis workflow for 5-Bromosalicylamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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bromosalicylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1265511?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s662190
https://www.benchchem.com/product/b1265511#spectroscopic-data-nmr-ir-ms-of-5-bromosalicylamide
https://www.benchchem.com/product/b1265511#spectroscopic-data-nmr-ir-ms-of-5-bromosalicylamide
https://www.benchchem.com/product/b1265511#spectroscopic-data-nmr-ir-ms-of-5-bromosalicylamide
https://www.benchchem.com/product/b1265511#spectroscopic-data-nmr-ir-ms-of-5-bromosalicylamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1265511?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

